(Z)-2-(3-chlorobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one
Description
The compound (Z)-2-(3-chlorobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by:
- Z-configuration at the benzylidene double bond (C2 position).
- A 3-chlorobenzylidene substituent at C2.
- A diethylaminomethyl group at C7.
- A hydroxyl group at C6.
The chlorine atom enhances lipophilicity and steric effects, while the diethylamino group improves solubility and bioavailability.
Properties
IUPAC Name |
(2Z)-2-[(3-chlorophenyl)methylidene]-7-(diethylaminomethyl)-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3/c1-3-22(4-2)12-16-17(23)9-8-15-19(24)18(25-20(15)16)11-13-6-5-7-14(21)10-13/h5-11,23H,3-4,12H2,1-2H3/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXMBRGIHUJSHJ-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)Cl)C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC=C3)Cl)/C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(3-chlorobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities. Benzofuran compounds are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, synthesizing findings from various studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
1. Anti-inflammatory Activity
Research indicates that benzofuran derivatives exhibit significant anti-inflammatory effects. In a study involving related benzofuran compounds, it was found that they effectively reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1β by substantial percentages (93.8% and 98%, respectively) . The mechanism involves the suppression of NF-κB activity, which is crucial in inflammatory responses.
2. Anticancer Properties
Benzofuran derivatives have also been evaluated for their anticancer activity. A study reported that modifications in the benzofuran scaffold could enhance cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis and generate reactive oxygen species (ROS) was highlighted, suggesting a potential mechanism for its anticancer effects .
3. Antimicrobial Activity
The compound's structural characteristics may confer antimicrobial properties. Similar benzofuran derivatives have shown effectiveness against various bacterial strains, indicating that this compound could also possess similar activities .
Case Study 1: Synthesis and Evaluation
In a recent study, researchers synthesized several benzofuran derivatives, including those similar to this compound. These compounds were screened for their ability to inhibit cancer cell proliferation and showed promising results against specific cancer types .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action of benzofuran derivatives in inflammatory pathways. The study demonstrated that these compounds could inhibit NO production and COX enzymes, further supporting their anti-inflammatory potential .
Data Tables
| Biological Activity | Effectiveness | Mechanism of Action |
|---|---|---|
| Anti-inflammatory | High | NF-κB suppression |
| Anticancer | Moderate | Induction of apoptosis, ROS generation |
| Antimicrobial | Variable | Inhibition of bacterial growth |
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that (Z)-2-(3-chlorobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one exhibits notable antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
The compound's mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways, although further research is needed to elucidate these mechanisms fully.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells in vitro, particularly in breast and lung cancer cell lines. The potential cytotoxic effects can be attributed to the compound's ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Non-linear Optical Properties
Another area of interest is the compound’s non-linear optical (NLO) properties. Research indicates that it may serve as a potential material for NLO applications due to its high hyperpolarizability. This property makes it suitable for use in photonic devices, including sensors and laser technologies.
Case Studies
Several studies have documented the applications and effects of this compound:
- Antimicrobial Studies : A study published in RSC Advances demonstrated that derivatives of benzofuran compounds, including this compound, showed significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) indicating potent efficacy .
- Anticancer Research : A preliminary investigation into the anticancer effects revealed that the compound inhibited cell growth in various cancer lines. The study utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis induction .
- NLO Applications : Research highlighted the NLO characteristics of similar benzofuran derivatives, suggesting that this compound could be developed into advanced materials for optical applications .
Summary Table of Applications
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
Key structural analogs and their differences are summarized below:
Physicochemical Properties
- Lipophilicity (logP): Target compound: Estimated logP ~2.8 (3-Cl and diethylamino balance hydrophobicity). Dichloro analog : Higher logP (~3.5) due to dual Cl atoms. Methoxy analog : Lower logP (~1.9) owing to polar methoxy group.
- Solubility: Diethylamino and hydroxyl groups enhance aqueous solubility compared to methyl or methoxy substituents.
Q & A
Q. What are the common synthetic routes for preparing (Z)-2-(3-chlorobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one, and what key reagents are involved?
Answer: The synthesis typically involves a multi-step approach:
Core benzofuran formation : Condensation of 6-hydroxybenzofuran-3(2H)-one with 3-chlorobenzaldehyde under basic conditions (e.g., NaOH or K₂CO₃ in ethanol) to form the benzylidene intermediate .
Functionalization : Introduction of the diethylamino methyl group via Mannich reaction or nucleophilic substitution, using diethylamine and formaldehyde in a polar aprotic solvent (e.g., DMF) .
Purification : Column chromatography or recrystallization to isolate the (Z)-isomer, confirmed by NMR and HPLC .
| Step | Key Reagents/Conditions | Purpose | References |
|---|---|---|---|
| 1 | 3-Chlorobenzaldehyde, NaOH/EtOH | Benzylidene formation | |
| 2 | Diethylamine, formaldehyde, DMF | Diethylamino methylation | |
| 3 | Silica gel chromatography | Isomer purification |
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer: Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify the (Z)-configuration, hydroxy group position, and diethylamino methyl integration .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detection of hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches .
- HPLC : Purity assessment (>95%) using reverse-phase columns .
| Technique | Target Features | References |
|---|---|---|
| NMR | Stereochemistry, substituent positions | |
| HR-MS | Molecular formula confirmation | |
| HPLC | Purity and isomer separation |
Q. How do the functional groups (hydroxy, diethylamino methyl, chlorobenzylidene) influence its chemical reactivity?
Answer:
- Hydroxy group : Participates in hydrogen bonding, acidity (pKa ~10), and chelation with metal ions, affecting solubility and biological interactions .
- Diethylamino methyl : Enhances lipophilicity and basicity (pKa ~9), enabling pH-dependent solubility and membrane permeability .
- Chlorobenzylidene : Stabilizes the (Z)-configuration via steric hindrance and contributes to π-π stacking in biological targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the (Z)-isomer during synthesis?
Answer:
- Temperature control : Lower temperatures (0–25°C) during condensation reduce byproduct formation .
- Solvent selection : Ethanol or dichloromethane enhances stereoselectivity for the (Z)-isomer .
- Catalysts : Acidic catalysts (e.g., p-TsOH) promote imine formation, while bases (e.g., K₂CO₃) favor alkylation .
| Parameter | Optimal Condition | Impact | References |
|---|---|---|---|
| Temperature | 0–25°C | Minimizes side reactions | |
| Solvent | Ethanol/DCM | Stabilizes (Z)-configuration | |
| Catalyst | p-TsOH/K₂CO₃ | Accelerates key steps |
Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. MS) for this compound?
Answer:
Cross-validation : Use 2D NMR (COSY, HSQC) to confirm proton-carbon correlations and rule out impurities .
Isotopic labeling : Introduce ¹³C or ²H labels to trace unexpected peaks in MS .
Computational modeling : Compare experimental NMR shifts with DFT-predicted values to validate assignments .
Example conflict : A mass fragment suggesting a demethylated product could arise from in-source decay in MS. Tandem MS (MS/MS) and comparison with synthetic standards can clarify this .
Q. What experimental designs are recommended to study its mechanism of action in enzyme inhibition?
Answer:
- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates and varying inhibitor concentrations (e.g., for kinases or oxidoreductases) .
- Docking studies : Use AutoDock or Schrödinger to predict binding modes with target enzymes, focusing on chlorobenzylidene and hydroxy interactions .
- Mutagenesis : Engineer enzyme active sites to test hydrogen bonding or steric effects (e.g., Ala scanning) .
| Assay Type | Key Metrics | References |
|---|---|---|
| Kinetic | IC₅₀, Ki, inhibition type (competitive/non-competitive) | |
| Docking | Binding energy (ΔG), interaction residues |
Q. How can computational modeling (e.g., QSAR, molecular dynamics) guide the design of analogs with improved bioactivity?
Answer:
- QSAR : Train models on existing bioactivity data to predict substituent effects (e.g., electron-withdrawing groups on the benzylidene enhance enzyme binding) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100+ ns to identify critical binding interactions (e.g., diethylamino methyl flexibility) .
- ADMET prediction : Use tools like SwissADME to optimize logP, solubility, and metabolic stability .
| Computational Tool | Application | Outcome | References |
|---|---|---|---|
| QSAR | Analog design | Bioactivity prediction | |
| MD Simulations | Binding stability | Key interaction insights |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
